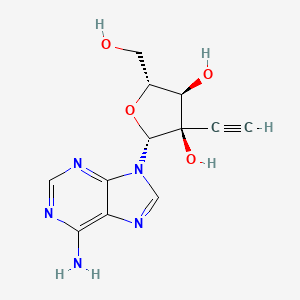

2'-C-ethynyladenosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c1-2-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13)14-4-15-10(7)17/h1,4-6,8,11,18-20H,3H2,(H2,13,14,15)/t6-,8-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMZHZQENASCGE-YUTYNTIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314689 | |

| Record name | 2′-C-Ethynyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640725-76-4 | |

| Record name | 2′-C-Ethynyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640725-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-C-Ethynyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Antiviral Mechanism of Action of 2'-C-Ethynyladenosine

The following technical guide details the mechanism of action, pharmacological characteristics, and experimental validation of 2'-C-ethynyladenosine (EA) and its optimized 7-deaza analog (NITD008).

Executive Summary

2'-C-ethynyladenosine (EA) is a nucleoside analog that functions as a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp).[1] While exhibiting broad-spectrum activity against Flaviviridae (Dengue, Zika, HCV) and Picornaviridae, the parent molecule is limited by significant host cytotoxicity. This led to the development of NITD008 (7-deaza-2'-C-ethynyladenosine) , which retains antiviral potency while reducing mitochondrial toxicity.

This guide dissects the molecular mechanism of EA/NITD008, characterizing it as a non-obligate chain terminator that induces polymerase stalling via steric conflict within the enzyme's catalytic center.

Chemical Structure & Metabolic Activation

2'-C-ethynyladenosine is a prodrug. It is inactive in its nucleoside form and requires intracellular anabolic phosphorylation to its triphosphate (TP) metabolite to compete with the natural substrate, Adenosine Triphosphate (ATP).

Structural Pharmacology

-

Base: Adenine (or 7-deaza-adenine in NITD008).[1][2] The 7-deaza modification removes the N7 nitrogen, reducing affinity for host mitochondrial RNA polymerase (POLRMT).

-

Sugar: Ribose with a 2'-C-ethynyl (-C≡CH) substitution.

-

3'-OH Status: Intact. This classifies the drug as a non-obligate chain terminator, distinguishing it from obligate terminators (e.g., Acyclovir) that lack the 3'-hydroxyl group required for phosphodiester bond formation.

Intracellular Kinase Cascade

The activation pathway follows a three-step phosphorylation sequence. The efficiency of the first step is often the rate-limiting factor in potency.

Figure 1: The metabolic activation cascade of 2'-C-ethynyladenosine. The triphosphate form (EA-TP) is the bioactive species that targets the viral polymerase.

Molecular Mechanism of Action (MOA)

The core antiviral mechanism is RdRp-mediated Chain Termination . Unlike simple competitive inhibitors, EA-TP is incorporated into the nascent RNA strand, where it acts as a "molecular brake."

Competitive Binding & Incorporation

-

Competition: EA-TP competes with endogenous ATP for the nucleotide-binding site of the viral NS5 polymerase (RdRp).

-

Selectivity: Viral RdRps are generally more permissive of 2'-modifications than high-fidelity host DNA polymerases, providing a therapeutic window.

-

Incorporation: The RdRp catalyzes the nucleophilic attack of the primer 3'-OH on the

-phosphate of EA-TP, incorporating 2'-C-ethynyl-AMP into the RNA chain.

Steric Stalling (The "Ethynyl Brake")

Once incorporated, the 2'-ethynyl group projects into the minor groove of the double-stranded RNA product or interacts with the "gatekeeper" residues of the polymerase.

-

Translocation Block: The bulky ethynyl group creates a steric clash with the polymerase structure (specifically the palm or thumb subdomains) during the translocation step.

-

Conformational Freeze: The enzyme cannot slide forward to the next position on the template.

-

Termination: RNA synthesis arrests. This is "non-obligate" because the 3'-OH is chemically present, but the enzyme is mechanically jammed.

Comparison of Termination Modes:

| Feature | Obligate Terminator (e.g., 3'-dATP) | Non-Obligate Terminator (e.g., EA-TP) |

|---|---|---|

| 3'-OH Group | Absent | Present |

| Primary Mechanism | Chemical inability to form bond | Steric/Conformational hindrance |

| Termination Timing | Immediate | Immediate or Delayed (1-3 bases later) |

| Excision Resistance | Low | High (Ethynyl group hinders excision) |

Figure 2: Step-wise mechanism of polymerase inhibition. The 2'-ethynyl moiety acts as a steric wedge, preventing the polymerase from translocating along the viral RNA template.

Toxicity & The 7-Deaza Optimization

A critical aspect of EA research is the distinction between the parent adenosine analog and the 7-deaza modification.

Mitochondrial Toxicity Mechanism

Unmodified 2'-C-ethynyladenosine is highly toxic to host cells.

-

Target: Human Mitochondrial RNA Polymerase (POLRMT).

-

Effect: POLRMT recognizes EA-TP as a substrate, incorporating it into mitochondrial mRNA. This leads to premature termination of mitochondrial protein synthesis, oxidative phosphorylation failure, and cell death.

The NITD008 Solution

Replacing the N7 nitrogen with a carbon (7-deaza-adenosine) alters the electrostatic profile of the base.

-

Viral RdRp: Retains high affinity (nanomolar

). -

Host POLRMT: Drastically reduced affinity.

-

Result: The Selectivity Index (SI) improves significantly, allowing for potent antiviral activity with reduced mitochondrial liability.

Experimental Protocols for Validation

In Vitro RdRp Primer-Extension Assay

Purpose: To demonstrate direct inhibition of the polymerase enzyme and visualize chain termination.

Materials:

-

Recombinant Viral RdRp (e.g., Dengue NS5).

-

RNA Template/Primer duplex (fluorescently labeled primer).

-

NTP mixture (ATP, GTP, CTP, UTP).

-

Test Compound: EA-TP (Triphosphate form).

Protocol:

-

Annealing: Mix RNA template and 5'-Cy5-labeled primer (1:1.5 ratio) in annealing buffer; heat to 95°C and cool slowly.

-

Enzyme Mix: Incubate RdRp (500 nM) with annealed RNA (100 nM) in Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT) for 10 min at 30°C.

-

Reaction Initiation: Add NTP mix (100 µM) spiked with increasing concentrations of EA-TP (0, 1, 10, 100 µM).

-

Elongation: Incubate at 30°C for 30-60 minutes.

-

Quenching: Stop reaction with 2x Loading Buffer (95% formamide, 20 mM EDTA).

-

Analysis: Resolve products on a 20% denaturing polyacrylamide urea gel.

-

Data Output: Observe "stalled" bands at specific lengths compared to full-length product in control lanes.

Replicon Luciferase Reporter Assay

Purpose: To measure cellular antiviral potency (

Protocol:

-

Cell Seeding: Plate Huh-7 cells harboring a sub-genomic viral replicon (containing a Luciferase reporter) in 96-well plates.

-

Compound Treatment: Add serial dilutions of 2'-C-ethynyladenosine (or NITD008) in culture media.

-

Incubation: Incubate for 48 hours at 37°C/5% CO2.

-

Readout (Antiviral): Lyse cells and add Luciferase substrate. Measure luminescence (RLU). Lower signal = viral inhibition.

-

Readout (Cytotoxicity): In parallel plates, use MTT or CellTiter-Glo to measure cell viability.

-

Calculation: Plot dose-response curves to derive

(50% reduction in viral signal) and

Quantitative Data Summary

| Parameter | 2'-C-Ethynyladenosine (Parent) | NITD008 (7-Deaza Analog) | Clinical Relevance |

| Target | Viral RdRp (NS5) | Viral RdRp (NS5) | Broad-spectrum antiviral |

| Dengue | ~0.5 - 2.0 µM | ~0.1 - 0.6 µM | High potency |

| Mitochondrial Tox | High | Low/Moderate | Critical for safety |

| Mechanism | Chain Termination | Chain Termination | Validated MOA |

| Resistance | NS5 Mutations | NS5 Mutations | High barrier to resistance |

References

-

Yin, Z., et al. (2009). An adenosine nucleoside inhibitor of dengue virus. Proceedings of the National Academy of Sciences (PNAS). Link

-

Lo, M. K., et al. (2016). Inhibition of Nipah Virus by the Adenosine Nucleoside Analog 7-Deaza-2'-C-Ethynyladenosine. Antimicrobial Agents and Chemotherapy. Link

-

Deng, C. L., et al. (2014). Inhibition of Enterovirus 71 by Adenosine Analog NITD008. Journal of Virology. Link

-

Caillet-Saguy, C., et al. (2014). Polymerases of Hepatitis C Viruses and Flaviviruses: Structural and Mechanistic Insights. Antiviral Research.[3][4][5][6] Link

-

Feng, J. Y., et al. (2016). Structure-Activity Relationship Analysis of Mitochondrial Toxicity Caused by Antiviral Ribonucleoside Analogs. Antimicrobial Agents and Chemotherapy. Link

Sources

- 1. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms | MDPI [mdpi.com]

The 2'-C-Ethynyl Nucleoside Scaffold: Structural Pharmacology & Therapeutic Potential

Executive Summary

The 2'-C-ethynyl nucleoside scaffold represents a high-potency, high-risk class of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) . Unlike their 2'-C-methyl counterparts (e.g., Sofosbuvir), which have found widespread success in Hepatitis C (HCV) therapy, 2'-C-ethynyl analogs—most notably NITD008 —have demonstrated exceptional efficacy against Flaviviridae (Dengue, Zika, West Nile) but have historically struggled with narrow therapeutic indices due to mitochondrial toxicity.

This technical guide dissects the Structure-Activity Relationship (SAR) of this scaffold, detailing the conformational physics that drive its potency, the synthetic pathways for its construction, and the rigorous screening protocols required to de-risk its toxicity profile.

Part 1: The Pharmacophore & Structural Dynamics

The "North" Conformation Lock

The primary driver of potency for 2'-C-ethynyl nucleosides is their ability to enforce a specific sugar pucker. RNA-dependent RNA polymerases (RdRps) recognize RNA, which predominantly exists in the C3'-endo (North) conformation.

-

Steric Electronic Effect: The electronegative and bulky ethynyl group at the 2'-position creates a gauche effect with the 3'-hydroxyl and the ring oxygen. This forces the furanose ring into a rigid C3'-endo conformation.

-

RdRp Recognition: This pre-organized "RNA-like" shape lowers the entropic penalty for binding to the viral polymerase active site, resulting in nanomolar affinity (e.g., NITD008

against DENV-2).

Mechanism of Chain Termination

Unlike 3'-deoxy analogs (obligate chain terminators) which lack the hydroxyl group necessary for phosphodiester bond formation, 2'-C-ethynyl analogs retain the 3'-OH. They act as non-obligate chain terminators .[1]

-

Incorporation: The analog is phosphorylated to the triphosphate (TP) form by host kinases.

-

Binding: The TP mimics natural ATP/GTP and binds to the RdRp.

-

Steric Clash: Upon incorporation, the rigid and linear ethynyl group (

) protrudes into the "primer grip" region or the nucleotide channel of the polymerase. -

Translocation Defect: This steric bulk prevents the enzyme from translocating to the next position or prevents the "closure" of the active site required for the next catalytic cycle.

Mechanism of Action Visualization

Caption: The activation cascade of 2'-C-ethynyl nucleosides from cellular entry to non-obligate chain termination of the viral RNA polymerase.

Part 2: Structure-Activity Relationship (SAR) Analysis[1]

The SAR of this scaffold is tight; minor modifications often lead to a complete loss of antiviral activity or unacceptable cytotoxicity.

The Base (Nucleobase)

-

Adenine vs. 7-Deaza-Adenine:

-

Adenine:[1][2][3][4] Susceptible to rapid deamination by Adenosine Deaminase (ADA), converting the active drug to the inactive inosine form.

-

7-Deaza-Adenine (as in NITD008): Replacing the N7 nitrogen with carbon prevents ADA recognition, significantly increasing plasma half-life and intracellular stability.

-

-

Pyrimidine Analogs: 2'-C-ethynyl cytidine and uridine analogs have been synthesized but generally show lower potency against Flaviviridae compared to purines, though they maintain activity against HCV.

The Sugar (Ribose Modification)

-

2'-C-Ethynyl (The Core): Essential for potency. The linear geometry is critical; reducing it to an ethyl or vinyl group often diminishes the specific steric clash required for chain termination.

-

2'-OH vs. 2'-H: Retention of the 2'-OH (ribo-configuration) is critical for recognition by RNA polymerases. Removal (deoxy-configuration) shifts specificity toward DNA polymerases, increasing mitochondrial toxicity (Pol

inhibition). -

4'-Azido/Ethynyl: Note that 4'-ethynyl modifications (e.g., Islatravir) are distinct. They target HIV RT via a translocation defect mechanism but operate through a different steric pocket (the hydrophobic pocket near the primer 3'-end).

Toxicity & Selectivity (The Critical Bottleneck)

The 2'-C-ethynyl scaffold is notorious for mitochondrial toxicity .

-

Mechanism: Host mitochondrial RNA polymerase (POLRMT) is structurally related to viral RdRps. If the analog is incorporated into mitochondrial RNA, it causes chain termination, leading to mitochondrial dysfunction (lactic acidosis).

-

SAR Solution: Recent efforts focus on Prodrugs (ProTides) that preferentially cleave in the liver (for HCV) or specific viral reservoirs to minimize systemic exposure to non-target tissues.

Part 3: Chemical Synthesis Strategy

Constructing the quaternary center at the 2'-position is the synthetic bottleneck. The most reliable method involves the nucleophilic addition of an organometallic acetylene species to a 2'-ketone intermediate.

Key Synthetic Workflow

-

Starting Material: 1,3,5-O-protected ribofuranose or pre-formed nucleoside (e.g., Adenosine).

-

Oxidation: Selective oxidation of the 2'-OH to a 2'-ketone (ulose) using Dess-Martin Periodinane or IBX.

-

Ethynylation (The Critical Step): Stereoselective addition of trimethylsilyl (TMS)-acetylene.

-

Reagent: Cerium(III) chloride (

) with Lithium TMS-acetylide. -

Stereochemistry: The bulky protecting groups on the 3' and 5' faces direct the attack from the

-face, yielding the desired ribo-configuration (2'-

-

-

Deprotection & Base Coupling: Removal of TMS and sugar protecting groups.

Synthesis Flowchart

Caption: Stereoselective synthesis of 2'-C-ethynyl nucleosides via Cerium-mediated addition to a 2'-ulose intermediate.

Part 4: Experimental Protocols

In Vitro Polymerase Inhibition Assay (RdRp)

Purpose: To determine the

Protocol:

-

Substrate Preparation: Synthesize the triphosphate form of the analog (nucleosides are inactive in cell-free enzymatic assays).

-

Reaction Mix: Combine recombinant Viral RdRp (e.g., DENV NS5), RNA Template/Primer (poly(rC)/oligo(rG)), and radiolabeled nucleotide (

-GTP). -

Competition: Add varying concentrations of the 2'-C-ethynyl-TP (0.01

to 100 -

Incubation: 30°C for 60 minutes.

-

Filtration: Spot reaction onto DE81 filter paper to capture synthesized RNA. Wash away unincorporated nucleotides.

-

Quantification: Liquid scintillation counting.

-

Analysis: Plot % activity vs. log[inhibitor] to derive

.

Mitochondrial Toxicity Screening (Glu/Gal Assay)

Purpose: To distinguish between general cytotoxicity and specific mitochondrial toxicity (the "Crabtree Effect").

Protocol:

-

Cell Line: HepG2 cells.

-

Conditions:

-

Set A (Glucose): High glucose media (cells use glycolysis; mitochondria inactive).

-

Set B (Galactose): Galactose media (cells forced to use oxidative phosphorylation; mitochondria active).

-

-

Treatment: Incubate with compound for 3-5 days.

-

Readout: Measure cell viability (ATP levels via CellTiter-Glo).

-

Interpretation:

-

If

, the compound exhibits specific mitochondrial toxicity (Mitochondrial liability). -

A ratio > 3 is a red flag for this scaffold.

-

Part 5: Quantitative Data Summary

Table 1: Comparative Potency and Toxicity of Key Analogs

| Compound | Modification | Target Virus | Selectivity Index | Status | ||

| NITD008 | 7-deaza-2'-C-ethynyl-A | DENV-2 | 0.64 | >50 | >78 | Discontinued (Tox) |

| 7-Deaza-2'-C-Me-A | 7-deaza-2'-C-methyl-A | HCV | 0.30 | >100 | >300 | Preclinical |

| Sofosbuvir | 2'-F-2'-C-methyl-U | HCV | 0.04 | >100 | >2500 | FDA Approved |

| ALS-8176 | 4'-Cl-2'-C-ethynyl | RSV | 0.08 | >50 | >600 | Phase II (Halted) |

Note: While NITD008 shows potent

References

-

Yin, Z., et al. (2009). "An adenosine nucleoside inhibitor of dengue virus."[5] Proceedings of the National Academy of Sciences, 106(48), 20435-20439. [Link]

-

Sofia, M. J., et al. (2010). "Discovery of a

-d-2'-deoxy-2'- -

De Clercq, E. (2019). "C-nucleosides to be revisited." Journal of Medicinal Chemistry, 62(10), 4806-4813. [Link]

-

Eltahla, A. A., et al. (2015). "Resistance to HCV nucleotide inhibitors: a review of the mechanism of action and the role of the 2'-C-methyl group." Antiviral Research, 120, 15-25. [Link]

-

Matsuda, A., & Sasaki, T. (2004). "Antitumor activity of sugar-modified nucleosides." Cancer Science, 95(2), 105-111. [Link]

Sources

- 1. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. NITD008 - Wikipedia [en.wikipedia.org]

Engineering Efficacy: A Structural and Mechanistic Dissection of 2'-C-ethynyladenosine vs. NITD008

As a Senior Application Scientist specializing in antiviral drug development, I frequently encounter the challenge of translating potent in vitro biochemical inhibition into viable in vivo pharmacokinetics. The evolutionary leap from standard nucleoside analogs to highly optimized derivatives like NITD008 perfectly encapsulates this hurdle.

This technical guide dissects the core chemical differences between 2'-C-ethynyladenosine and NITD008 , exploring the causality behind their structural engineering, the resulting pharmacokinetic advantages, and the self-validating experimental workflows used to characterize their efficacy against viral RNA-dependent RNA polymerases (RdRp).

Structural Dissection: The Logic of the 7-Deaza Modification

To understand the difference between 2'-C-ethynyladenosine and NITD008, we must isolate the two distinct functional zones of the nucleoside: the ribose sugar (the pharmacophore) and the purine base (the stability scaffold).

The Pharmacophore: 2'-C-ethynyl Ribose

Both 2'-C-ethynyladenosine and NITD008 share an identical modification on the ribose ring: an ethynyl group (–C≡CH) substituted at the 2'-carbon position[1],[2].

-

Causality: Once the nucleoside is anabolized by cellular kinases into its active 5'-triphosphate form, it acts as a substrate mimic for the viral RdRp (such as the NS5 protein in Flaviviruses). When the RdRp incorporates this analog into the nascent viral RNA strand, the rigid, bulky 2'-C-ethynyl group creates a severe steric clash within the polymerase active site. This prevents the conformational shift required to add the subsequent nucleotide, resulting in immediate RNA chain termination[1],[3].

The Stability Scaffold: 7-Deazaadenine

The critical structural divergence lies in the purine base. 2'-C-ethynyladenosine utilizes a standard adenine base. NITD008, however, is chemically defined as 7-deaza-2'-C-ethynyladenosine [4],[3].

-

Causality: In a standard purine ring, the nitrogen at position 7 (N7) acts as a hydrogen bond acceptor and is a primary recognition site for host purine nucleoside phosphorylases (PNPs). PNPs rapidly cleave the N9-C1' glycosidic bond, separating the base from the sugar and rendering the drug inactive. By replacing the N7 atom with a carbon atom (C-H)—forming a pyrrolo[2,3-d]pyrimidine ring—the electron density of the entire scaffold is altered[5],[6]. This 7-deaza modification drastically increases the thermodynamic stability of the glycosidic bond, neutralizing PNP-mediated depurination and significantly extending the intracellular half-life of the drug without disrupting its ability to Watson-Crick base pair with uracil[7].

Logical flow of structural modifications from 2'-C-ethynyladenosine to NITD008.

Quantitative Comparative Data

The integration of the 7-deaza scaffold transforms a chemically labile molecule into a potent, broad-spectrum antiviral agent. Below is a comparative summary of their functional parameters.

| Parameter | 2'-C-ethynyladenosine | NITD008 |

| Chemical Nomenclature | 2'-C-ethynyladenosine | 7-deaza-2'-C-ethynyladenosine |

| Purine Scaffold | Adenine | Pyrrolo[2,3-d]pyrimidine |

| Ribose Modification | 2'-C-ethynyl | 2'-C-ethynyl |

| Glycosidic Bond Stability | Low (Susceptible to PNP cleavage) | High (Resistant to enzymatic cleavage) |

| Primary Target | Viral RdRp (e.g., Flavivirus NS5) | Viral RdRp (e.g., Flavivirus NS5) |

| DENV-2 EC50 (in vitro) | > 5 μM (Highly cell-line dependent) | 0.64 μM[1],[4] |

| Mechanism of Action | RNA Chain Termination | RNA Chain Termination |

Self-Validating Experimental Methodologies

To rigorously evaluate nucleoside analogs, we must deploy orthogonal assays that isolate biochemical target engagement from cellular pharmacokinetics. The following protocols represent the gold standard in our laboratory for validating compounds like NITD008.

Protocol 1: Radiometric Primer Extension Assay for RdRp Inhibition

Causality & Design: To definitively prove that the mechanism of action is direct RdRp inhibition—and not an artifact of cellular metabolism or off-target cytotoxicity—we must isolate the biochemical target. We utilize chemically synthesized triphosphate analogs (e.g., ppp-NITD008) because the recombinant RdRp lacks the cellular kinases required for prodrug activation [1].

Step-by-Step Workflow:

-

Triphosphate Synthesis: Chemically synthesize the 5'-triphosphate derivative of the nucleoside analog (ppp-NITD008)[1].

-

Template Annealing: Anneal a synthetic RNA template (e.g., the authentic initial 12 nucleotides of the DENV-2 minus-sense RNA followed by a poly-C track) to a complementary RNA primer[1].

-

Reaction Assembly: Combine 500 nM RNA template, 100 nM purified recombinant viral RdRp (e.g., DENV NS5), and varying concentrations of ppp-NITD008 (0.25 nM to 4 μM) in a reaction buffer containing Mg²⁺[1].

-

Radiometric Initiation: Initiate the reaction by adding a nucleotide mix containing 5 μM cold GTP and 1 μCi [α-³³P]GTP. (Causality: ³³P provides a highly sensitive radiolabel for tracking the nascent RNA chain without altering the kinetic parameters of nucleotide incorporation).

-

Quenching: Stop the reaction after 30 minutes using an EDTA/formamide loading buffer to chelate Mg²⁺ and denature the polymerase.

-

Separation & Analysis: Resolve the products on a denaturing polyacrylamide gel (PAGE).

-

System Validation: Perform autoradiography. A valid run must demonstrate a dose-dependent accumulation of short, truncated RNA species and a corresponding depletion of the fully extended RNA product, confirming competitive chain termination[1],[3].

Self-validating workflow for the viral RdRp primer extension assay.

Protocol 2: Intracellular Triphosphate Quantification via LC-MS/MS

Causality & Design: The superiority of the 7-deaza modification is rooted in its intracellular stability [7]. To quantify this advantage, we must measure the half-life of the active triphosphate metabolite inside the host cell.

Step-by-Step Workflow:

-

Cell Seeding & Treatment: Seed target cells (e.g., Vero or Huh-7) in 6-well plates and treat with 10 μM of the parent nucleoside (NITD008 or 2'-C-ethynyladenosine).

-

Metabolic Quenching: At designated time points (1h, 2h, 4h, 8h, 24h), rapidly wash cells with ice-cold PBS and immediately lyse using 70% cold methanol (-20°C). (Causality: Cold methanol instantly precipitates proteins and denatures cellular phosphatases, preserving the highly labile triphosphate species from rapid degradation).

-

Internal Standardization: Immediately spike the lysate with a stable-isotope-labeled internal standard (SIL-IS) of the triphosphate.

-

Extraction: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new vial and evaporate to dryness under nitrogen gas.

-

LC-MS/MS Analysis: Reconstitute the sample in mobile phase and inject it into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with a weak anion-exchange column (optimized for highly polar nucleotides).

-

System Validation: The inclusion of the SIL-IS corrects for matrix suppression effects and extraction recovery variations. A valid assay will yield an absolute quantification (fmol/million cells) demonstrating that the 7-deaza analog maintains therapeutic triphosphate levels significantly longer than the standard purine analog.

References

-

An adenosine nucleoside inhibitor of dengue virus Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry Source: Nucleic Acids Research URL:[Link]

-

A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

-

NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses Source: PLOS Pathogens URL:[Link]

Sources

- 1. pnas.org [pnas.org]

- 2. NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses | PLOS Pathogens [journals.plos.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.asm.org [journals.asm.org]

Broad-Spectrum Flavivirus Inhibition by 2'-C-Ethynyladenosine (NITD008): A Comprehensive Technical Guide

Executive Summary

The global burden of flaviviruses—encompassing Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV)—necessitates the development of pan-viral therapeutics. Because the viral RNA-dependent RNA polymerase (RdRp) is highly conserved across the Flaviviridae family, it serves as a primary target for direct-acting antivirals.

This technical guide examines 2'-C-ethynyladenosine , widely known in the literature as NITD008 , a benchmark adenosine nucleoside analog. While its progression into human clinical trials was ultimately halted due to preclinical toxicity, NITD008 remains a foundational molecule in virology. It serves as the definitive proof-of-concept for broad-spectrum RdRp chain termination and continues to inform the rational design of next-generation nucleoside analogs[1].

Chemical Rationale & Structural Biology

NITD008 is chemically designated as 7-deaza-2'-C-ethynyladenosine. The design of this molecule incorporates two critical modifications to the native adenosine scaffold, each serving a distinct pharmacokinetic and pharmacodynamic purpose:

-

The 7-Deaza Modification (Purine Ring): The nitrogen at position 7 of the adenine ring is replaced by a carbon atom.

-

Causality: Native nucleosides are highly susceptible to cleavage by host cellular nucleosidases. The 7-deaza substitution stabilizes the N-glycosidic bond, preventing rapid intracellular degradation and reducing off-target methylation. This significantly increases the intracellular half-life of the prodrug[2].

-

-

The 2'-C-Ethynyl Group (Ribose Ring): An ethynyl group (-C≡CH) is introduced at the 2' position of the ribose sugar.

-

Causality: The ethynyl group is rigid and electron-dense. When the viral NS5 RdRp incorporates the active triphosphate form of the drug into the nascent RNA strand, this bulky group projects into the minor groove of the RNA template-primer duplex. The resulting steric clash prevents the polymerase from undergoing the conformational closure required to coordinate the next incoming nucleotide, forcing obligate chain termination[3].

-

Mechanism of Action: RdRp Chain Termination

To exert its antiviral effect, NITD008 must hijack the host cell's metabolic machinery. As a prodrug, it is inactive upon cellular entry and relies on a self-validating biochemical cascade to reach its target.

-

Cellular Uptake: The compound enters the host cell via equilibrative nucleoside transporters (ENTs).

-

Kinase Activation: Host cellular kinases (e.g., adenosine kinase) sequentially phosphorylate the molecule into its active triphosphate form (ppp-NITD008 ).

-

Competitive Inhibition: ppp-NITD008 acts as a direct competitor to natural adenosine triphosphate (ATP) at the active site of the viral NS5 RdRp.

-

Chain Termination: Upon incorporation into the growing viral RNA transcript, the 2'-C-ethynyl group prevents the formation of the subsequent 3'-5' phosphodiester bond[4].

Fig 1. Metabolic activation and RdRp chain termination mechanism of NITD008.

Quantitative Data: Broad-Spectrum Efficacy

NITD008 exhibits remarkable pan-flaviviral activity, and notably extends its efficacy to other positive-sense single-stranded RNA (+ssRNA) viruses, such as Enterovirus 71 (EV71) and Hepatitis C Virus (HCV).

The following table synthesizes the in vitro efficacy (EC₅₀) and cytotoxicity (CC₅₀) across various viral models.

| Virus Target | Family / Genus | Cell Line Model | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index |

| Dengue Virus (DENV-2) | Flaviviridae | BHK-21 | 0.64 | >50.0 | >78 |

| West Nile Virus (WNV) | Flaviviridae | Vero | ~1.00 | >50.0 | >50 |

| Tick-Borne Encephalitis (TBEV) | Flaviviridae | A549 | 3.00 - 9.00 | >50.0 | >5 |

| Hepatitis C Virus (HCV) | Hepacivirus | Huh-7 (Replicon) | 0.11 | >50.0 | >454 |

| Enterovirus 71 (EV71) | Picornaviridae | Vero | 0.67 | 119.97 | ~179 |

Data synthesized from[3],[5], and[6].

In Vivo Pharmacokinetics & The Toxicity Hurdle

While NITD008 demonstrated exceptional in vivo efficacy—completely protecting mice from lethal WNV and DENV challenges at doses of 25 mg/kg[7]—its clinical development was terminated due to severe dose-limiting toxicities in higher mammalian models.

Pharmacokinetics (PK): NITD008 exhibits favorable PK properties, including a high volume of distribution (3.71 L/kg) and good oral bioavailability (F = 48% in murine models). It is rapidly absorbed, reaching peak plasma concentrations within 0.5 hours[8].

The Toxicity Roadblock: In preclinical safety evaluations, a No-Observed-Adverse-Effect Level (NOAEL) could be established at 50 mg/kg/day for a 1-week course in rats. However, extending the dosing to 2 weeks revealed severe toxicities[9]:

-

Dogs (1 mg/kg/day): Exhibited significant weight loss, decreased motor activity, retching, and bloody/mucoid feces.

-

Rats (10 mg/kg/day): Developed irreversible corneal opacities, severe blood abnormalities, and movement disorders[8].

Causality of Toxicity: The delayed onset of these adverse effects (appearing in the second week of dosing) is a hallmark of mitochondrial toxicity . Nucleoside analogs often suffer from off-target incorporation by host mitochondrial RNA polymerase (POLRMT). Over extended dosing periods, the gradual depletion of mitochondrial RNA transcripts leads to cellular respiration failure, manifesting first in highly metabolically active tissues (e.g., gastrointestinal tract, ocular tissue, and bone marrow)[10].

Experimental Protocols: Validating Flavivirus Inhibition

To rigorously evaluate nucleoside analogs like NITD008, researchers must employ self-validating experimental systems. Below are the standard operating procedures for biochemical and cell-based validation.

Protocol A: Primer Extension-Based RdRp Inhibition Assay

Objective: To isolate the mechanism of action directly to the viral polymerase, eliminating variables related to cellular uptake or host kinase phosphorylation efficiency. Validation Logic: This assay mandates the use of chemically synthesized ppp-NITD008 (the active triphosphate), as isolated recombinant RdRp cannot phosphorylate the prodrug. A mutant RdRp (e.g., S604T) should be run in parallel as a negative control to confirm active-site specificity[11].

-

Annealing: Anneal a synthetic RNA template (e.g., a sequence containing a single 'U' followed by a poly-C tract) to a complementary RNA primer by heating to 90°C and slowly cooling to room temperature.

-

Enzyme Addition: Add purified recombinant DENV NS5 RdRp to the annealed RNA duplex in a reaction buffer containing Mg²⁺ and Mn²⁺ (essential metal cofactors for polymerase activity).

-

Substrate Introduction: Introduce varying concentrations of ppp-NITD008 alongside natural NTPs, including trace amounts of [α-³³P]GTP for radiometric tracking.

-

Incubation: Incubate the reaction at 30°C for 60 minutes to allow for polymerase extension.

-

Quenching: Terminate the reaction by adding an equal volume of loading buffer containing 50 mM EDTA (which chelates the Mg²⁺/Mn²⁺ cofactors, immediately halting the enzyme).

-

Analysis: Resolve the products on a denaturing polyacrylamide gel (PAGE) and quantify the truncated RNA products via autoradiography[1].

Fig 2. Step-by-step workflow for the primer extension-based RdRp inhibition assay.

Protocol B: Viral Titer Reduction Assay

Objective: To quantify the reduction of infectious viral particles in a living cell system. Validation Logic: Relying solely on RT-qPCR to measure viral RNA can yield false negatives, as nucleoside analogs generate truncated, non-infectious RNA fragments that may still amplify in a PCR reaction. A plaque assay ensures only fully functional virions are counted. Furthermore, a parallel cytotoxicity assay (e.g., CellTiter-Glo) must be run on uninfected cells to ensure viral reduction is due to true inhibition, not host cell death[6].

-

Seeding: Seed Vero or A549 cells in 6-well plates and culture until 80-90% confluent.

-

Infection: Inoculate cells with the target flavivirus (e.g., DENV-2) at a Multiplicity of Infection (MOI) of 0.1 for 1 hour at 37°C.

-

Treatment: Remove the viral inoculum, wash with PBS, and overlay with media containing serial dilutions of NITD008 (e.g., 0.1 µM to 50 µM).

-

Harvest: At 48-72 hours post-infection, collect the culture supernatant.

-

Quantification: Perform a standard plaque assay on fresh Vero cells using the harvested supernatant to determine the Plaque Forming Units per milliliter (PFU/mL) and calculate the EC₅₀.

Conclusion & Future Perspectives

While the 2-week toxicity profile of NITD008 precluded its clinical use for chronic or sub-acute infections, it remains an indispensable pharmacological tool. The mechanistic insights gained from the 2'-C-ethynyl substitution have paved the way for modern, safer prodrug iterations (such as AT-752 and UPGNUC558) which utilize phosphoramidate prodrug strategies to bypass rate-limiting host kinases and improve the therapeutic window[11],[9]. For drug development professionals, NITD008 stands as the ultimate case study in balancing potent pan-viral efficacy with the strict demands of host mitochondrial safety.

References

-

Yin, Z., et al. (2009). "A novel compound that inhibits dengue virus and other flaviviruses." Proceedings of the National Academy of Sciences, 106(48), 20435-20439. URL:[Link]

-

Deng, C., et al. (2014). "Inhibition of Enterovirus 71 by Adenosine Analog NITD008." Journal of Virology, 88(20), 11915-11923. URL:[Link]

-

Lo, M. K., et al. (2017). "In vitro antiviral activity of adenosine analog NITD008 against tick-borne flaviviruses." Antiviral Research, 130, 46-49. URL:[Link]

-

Nelson, J., et al. (2015). "Combined treatment of adenosine nucleoside inhibitor NITD008 and histone deacetylase inhibitor vorinostat represents an immunotherapy strategy to ameliorate West Nile virus infection." Antiviral Research, 122, 39-45. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 7-脱氮-2'-C-乙炔腺苷 CAS#: 1044589-82-3 [m.chemicalbook.com]

- 3. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. journals.asm.org [journals.asm.org]

- 6. In vitro antiviral activity of adenosine analog NITD008 against tick-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combined treatment of adenosine nucleoside inhibitor NITD008 and histone deacetylase inhibitor vorinostat represents an immunotherapy strategy to ameliorate West Nile virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses | PLOS Pathogens [journals.plos.org]

Technical Guide: 2'-C-Ethynyladenosine (NITD008) Inhibition of Viral RdRp

[1]

Part 1: Executive Summary

2'-C-ethynyladenosine (NITD008) represents a pivotal case study in the design of nucleoside inhibitors for Flaviviridae. Discovered during a high-throughput screening campaign and subsequent structure-activity relationship (SAR) optimization, it acts as a potent chain terminator of the viral RNA-dependent RNA polymerase (RdRp).

While NITD008 exhibited nanomolar potency against Dengue (DENV), Zika (ZIKV), and Hepatitis C (HCV) viruses in vitro and in vivo, its clinical progression was halted due to severe mitochondrial toxicity observed in preclinical animal models. This guide serves as a technical blueprint for understanding its mechanism, synthesizing the compound, and—crucially—implementing the rigorous assays required to detect similar toxicity profiles in next-generation analogs.

Part 2: Molecular Mechanism of Action

The Target: NS5 RdRp

The primary target is the NS5 protein, which houses the RdRp domain essential for viral genome replication.[1][2] The RdRp active site is highly conserved, featuring a "right hand" architecture with fingers, palm, and thumb subdomains.

Mechanism of Inhibition

NITD008 is a non-obligate chain terminator . Unlike obligate terminators (e.g., AZT) that lack a 3'-OH group, NITD008 retains the 3'-OH required for phosphodiester bond formation. However, the introduction of the 2'-C-ethynyl group creates a critical steric conflict.

-

Uptake & Activation: NITD008 enters the cell via nucleoside transporters and is sequentially phosphorylated by host kinases (adenosine kinase, adenylate kinase, nucleoside diphosphate kinase) to its active triphosphate form (NITD008-TP ).

-

Binding & Incorporation: NITD008-TP competes with natural ATP for the nucleotide-binding site on the RdRp.

-

Steric Clash: Upon incorporation into the nascent RNA strand, the bulky 2'-ethynyl group clashes with conserved residues in the polymerase active site (specifically near the "priming loop" or "gatekeeper" residues).

-

Conformational Lock: This steric hindrance prevents the polymerase from undergoing the necessary conformational change (translocation) to accept the next nucleotide. The RdRp complex stalls, and RNA synthesis is aborted.[3]

Pathway Visualization

Figure 1: Mechanism of Action and Activation Pathway of NITD008. The diagram illustrates the metabolic activation of the prodrug and the critical point of RdRp inhibition versus mitochondrial off-target effects.

Part 3: Chemical Synthesis & Metabolism[5][6]

Retrosynthetic Analysis

The synthesis of 2'-C-ethynyladenosine requires precise stereochemical control at the 2'-position. The standard route involves a Sonogashira coupling on a protected nucleoside intermediate.

Key Synthetic Steps:

-

Starting Material: Adenosine or 2-iodo-adenosine.[4]

-

Protection: Selective protection of 3' and 5' hydroxyls (e.g., using TBS or TIPDS).

-

C2-Functionalization: If starting from adenosine, iodination at the C2 position is required. Note: NITD008 is a 7-deaza-adenosine analog with the ethynyl group at the 2'-sugar position, not the base.[5] Clarification: The ethynyl group is at the 2'-carbon of the ribose.

-

Correction: The structure of NITD008 is 2'-C-ethynyl-7-deaza-adenosine .[5]

-

Sugar Modification: The ethynyl group is introduced to the ribose sugar before glycosylation or via modification of a pre-formed nucleoside. A common method involves adding an ethynyl anion (e.g., ethynylmagnesium bromide) to a 2-ketonucleoside intermediate.

-

-

Base Coupling: Coupling the modified sugar with 7-deaza-adenine (if convergent synthesis).

-

Deprotection: Removal of sugar protecting groups.

Intracellular Metabolism[8]

-

Half-life: The triphosphate form (NITD008-TP) has a long intracellular half-life, allowing for once-daily dosing potential.

-

Metabolic Liability: High susceptibility to adenosine deaminase (ADA) is reduced by the 7-deaza modification, improving stability compared to natural adenosine analogs.

Part 4: Experimental Protocols

Protocol A: In Vitro RdRp Primer Extension Assay (The "Gold Standard")

This assay definitively proves chain termination. It visualizes the exact nucleotide position where the polymerase stalls.

Reagents:

-

Recombinant Viral RdRp (e.g., DENV NS5).

-

RNA Template (synthetic oligo, ~20-40 nt).

-

Primer (5'-fluorescently labeled, complementary to template 3'-end).

-

NTP Mix (ATP, GTP, CTP, UTP).

-

NITD008-TP (synthesized chemically).[6]

Workflow:

-

Annealing: Mix Primer and Template (1:1.5 ratio) in annealing buffer (50 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 2 min, cool slowly to 25°C.

-

Enzyme Binding: Incubate annealed RNA (100 nM) with RdRp (500 nM) in Reaction Buffer (20 mM HEPES pH 7.5, 5 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT) for 10 min at 30°C.

-

Reaction Initiation: Add NTP mix containing varying concentrations of NITD008-TP (0, 0.1, 1, 10, 100 µM) and fixed natural NTPs.

-

Incubation: Run reaction for 30-60 min at 30°C.

-

Quenching: Add 2x Loading Dye (95% Formamide, 20 mM EDTA). Heat to 95°C for 5 min.

-

Analysis: Resolve products on a 20% denaturing polyacrylamide urea gel.

-

Data Output: Visualize via phosphorimaging or fluorescence scanning.

-

Result: You will see a "ladder" of bands. In NITD008 lanes, the full-length product will disappear, replaced by a truncated band corresponding to the incorporation site.

-

Protocol B: Mitochondrial Toxicity Screening

Since mitochondrial toxicity caused NITD008's failure, this assay is mandatory for any analog.

Method: Multiplexed Glu/Gal Assay Mitochondrial toxins show increased toxicity in galactose-containing media (where cells rely on oxidative phosphorylation) compared to glucose media (glycolysis).

-

Cell Line: HepG2 cells.

-

Plating: Seed cells in two 96-well plates:

-

Plate A: High Glucose media (DMEM + 25 mM Glucose).

-

Plate B: Galactose media (DMEM, Glucose-free + 10 mM Galactose).

-

-

Treatment: Treat with serial dilutions of NITD008 (0.1 - 100 µM) for 72 hours.

-

Readout: Measure cell viability (ATP content via CellTiter-Glo).

-

Calculation: Calculate the Mitochondrial Tox Index (MTI) :

-

Interpretation: A significant shift (lower

in Galactose) indicates mitochondrial impairment.

-

Experimental Workflow Diagram

Figure 2: Integrated Screening Workflow. Parallel assessment of potency and mitochondrial safety is required to avoid late-stage failure.

Part 5: Quantitative Data Summary

The following data summarizes the potency profile of NITD008 across key Flaviviruses and its toxicity thresholds.

| Virus / Cell Line | Assay Type | Metric | Value | Reference |

| Dengue Virus 2 (DENV-2) | Plaque Reduction (Vero) | 0.64 µM | [1] | |

| Hepatitis C Virus (HCV) | Luciferase Replicon (Huh-7) | 0.11 µM | [1] | |

| West Nile Virus (WNV) | Plaque Reduction | ~1.0 µM | [1] | |

| DENV RdRp | Primer Extension (Biochem) | 0.31 µM | [1] | |

| HepG2 Cells | Cytotoxicity (72h) | > 50 µM | [1] | |

| Mitochondrial Pol | Enzyme Inhibition | Low | [2] |

Note: While

Part 6: Challenges & Future Outlook

The Toxicity Barrier

The primary failure mode of NITD008 was mitochondrial toxicity . The 2'-ethynyl modification, while effective at blocking viral RdRp, is also recognized by human mitochondrial RNA polymerase (POLRMT) and/or DNA polymerase

Strategic Pivots for Drug Developers

To resurrect this scaffold, researchers are employing two main strategies:

-

ProTide Technology: Masking the phosphate groups to bypass the first phosphorylation step can sometimes alter the intracellular distribution or kinetics, though this primarily addresses potency, not intrinsic selectivity.

-

Tissue Targeting: Conjugating the nucleoside to liver-targeting moieties (e.g., GalNAc) to restrict exposure to hepatocytes (useful for HCV) and spare other tissues like the heart or neurons.

-

1'-Substitution: Combining the 2'-ethynyl group with 1'-cyano or other modifications (as seen in Remdesivir's 1'-CN) to "tune out" Pol

affinity while retaining viral RdRp binding.

References

-

Yin, Z., et al. (2009). "An adenosine nucleoside inhibitor of dengue virus."[6][7] Proceedings of the National Academy of Sciences (PNAS).

-

Klumpp, K., et al. (2006). "2'-C-methyl nucleosides as inhibitors of viral RNA polymerases." Journal of Biological Chemistry.

-

Sofia, M. J., et al. (2010). "Discovery of a

-d-2'-deoxy-2'- -

Arnold, J. J., et al. (2012). "Sensitivity of Mitochondrial Transcription and Resistance of RNA Polymerase II Dependent Nuclear Transcription to Antiviral Ribonucleosides." PLoS Pathogens.

Sources

- 1. Crystal structure of the dengue virus RNA-dependent RNA polymerase catalytic domain at 1.85-angstrom resolution. - OAK Open Access Archive [oak.novartis.com]

- 2. Crystal Structure of the Dengue Virus RNA-Dependent RNA Polymerase Catalytic Domain at 1.85-Angstrom Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are RdRp inhibitors and how do they work? [synapse.patsnap.com]

- 4. Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)sulfone Group at the C2 Position and Their Polymerase-Catalyzed Incorporation into DNA [mdpi.com]

- 5. Synthesis of a 6-Methyl-7-Deaza Analogue of Adenosine that Potently Inhibits Replication of Polio and Dengue Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Interaction of 2'-C-ethynyladenosine with HCV NS5B Polymerase: A Comprehensive Mechanistic and Methodological Guide

Executive Summary

The Hepatitis C Virus (HCV) relies entirely on its non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp), for viral genome replication. NS5B is a highly conserved and validated target for direct-acting antivirals (DAAs). While uridine analogs like Sofosbuvir have achieved clinical dominance, adenosine analogs featuring a 2'-C-ethynyl (acetylene) modification—most notably 7-deaza-2'-C-ethynyladenosine (NITD008)—have demonstrated profound, low-nanomolar potency against HCV and other flaviviruses[1]. This whitepaper provides an in-depth technical analysis of the structural virology, mechanism of action, and experimental workflows required to evaluate 2'-C-ethynyladenosine analogs as potent chain terminators of NS5B.

Mechanistic Foundation & Structural Virology

Intracellular Activation (Phosphorylation Cascade)

Nucleoside analogs are prodrugs that require host-mediated intracellular activation. To exert antiviral activity, 2'-C-ethynyladenosine must undergo a three-step phosphorylation cascade driven by host cellular kinases to yield the pharmacologically active 5'-triphosphate form (2'-C-ethynyl-ATP).

Intracellular phosphorylation cascade of 2'-C-ethynyladenosine into its active triphosphate.

Molecular Interaction and Chain Termination

Upon entering the NS5B active site, 2'-C-ethynyl-ATP acts as a competitive inhibitor against natural ATP[2]. Because NS5B lacks a 3'-to-5' exonuclease proofreading domain, the incorporation of the analog into the nascent viral RNA strand is irreversible.

Unlike classical obligate chain terminators (which lack a 3'-hydroxyl group), 2'-C-ethynyladenosine functions as a non-obligate chain terminator [3]. The 3'-OH remains intact, but the rigid, electron-dense 2'-C-ethynyl moiety creates a severe steric clash with the incoming nucleotide and the polymerase palm domain. This physical hindrance freezes the polymerase in a catalytically incompetent state, preventing the formation of the next phosphodiester bond and prematurely halting RNA elongation[3].

Resistance Profile: The S282T Mutation

The primary genetic barrier to resistance for 2'-C-modified nucleoside analogs in HCV is the S282T mutation within the NS5B palm domain[1]. Serine 282 is a critical residue for positioning the incoming nucleotide.

When mutated to Threonine, the additional methyl group of the Threonine side chain projects directly into the nucleotide-binding pocket. This creates severe steric hindrance with the 2'-C-ethynyl group of the analog, drastically reducing the binding affinity of the drug triphosphate while preserving sufficient affinity for natural ATP to maintain viral replication fitness[1].

Logical relationship of 2'-C-ethynyl-ATP incorporation in Wild-Type vs. S282T mutant NS5B.

Quantitative Data & Comparative Analysis

Quantitative analysis reveals that 2'-C-ethynyladenosine derivatives exhibit distinct resistance profiles compared to uridine analogs like Sofosbuvir (PSI-7977). While S282T confers resistance to both, the fold-change in the EC50 is significantly higher for the ethynyl-adenosine scaffold[1]. NITD008 inhibits HCV genotype 2a (JFH-1) with an EC50 of 8.7 nM and a selective index >2298.9[1]. Furthermore, it suppresses the HCV genotype 1b replicon with an EC50 of 0.11 µM[2].

Table 1: Comparative Efficacy and Resistance Profiles in HCV Genotype 2a (JFH-1)

| Compound | Structural Class | EC50 (Wild-Type) | Fold Resistance (S282T) | Selective Index (CC50/EC50) |

| NITD008 | 7-deaza-2'-C-ethynyladenosine | 8.7 nM | 76.50-fold | > 2298.9 |

| Sofosbuvir | 2'-F-2'-C-methyluridine | ~40.0 nM | 4.52-fold | > 1000 |

Data synthesized from cross-resistance profiling of NITD008 against previously reported NS5B drug-selected mutations[1].

Experimental Workflows & Protocols

To rigorously validate the efficacy and mechanism of 2'-C-ethynyladenosine analogs, two core self-validating assays are required: the intracellular phosphorylation assay and the in vitro NS5B elongation assay.

Step-by-step in vitro biochemical workflow for the NS5B polymerase elongation assay.

Protocol 1: Intracellular Phosphorylation Profiling (LC-MS/MS)

Causality & Rationale: Because nucleoside analogs are prodrugs, their in vitro potency is entirely dependent on the efficiency of host kinases. Measuring the intracellular half-life of the active triphosphate is critical for establishing dosing regimens.

-

Cell Seeding & Dosing: Seed Huh-7 human hepatoma cells at

cells/well. Incubate with 10 µM 2'-C-ethynyladenosine for 24 hours to reach steady-state metabolism. Include a Sofosbuvir positive control well. -

Metabolic Quenching: Aspirate media and immediately wash with ice-cold PBS. Add 70% cold methanol (-20°C). Rationale: Cold methanol instantaneously denatures host phosphatases, preventing the rapid hydrolysis of the fragile 2'-C-ethynyl-ATP back to its monophosphate form.

-

Extraction: Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

LC-MS/MS Analysis: Inject the supernatant onto an anion-exchange HPLC column coupled to a tandem mass spectrometer. Quantify the triphosphate using multiple reaction monitoring (MRM) against a chemically synthesized 2'-C-ethynyl-ATP standard.

Protocol 2: In Vitro NS5B Primer Extension Assay

Causality & Rationale: This cell-free system isolates the direct interaction between the drug and the polymerase, eliminating variables like cellular uptake and kinase efficiency[2].

-

Complex Assembly: Pre-incubate 100 nM recombinant HCV NS5B (utilizing a Δ21 C-terminal truncation to ensure aqueous solubility) with a synthetic heteromeric RNA template and an RNA primer in a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and 1 mM DTT.

-

Inhibitor Binding: Add varying concentrations of the chemically synthesized active form, 2'-C-ethynyl-ATP (0.1 nM to 10 µM), and incubate for 15 minutes.

-

Initiation: Initiate elongation by adding a nucleotide mix containing natural NTPs and [α-33P]GTP (0.5 µCi).

-

Quenching & Filtration: After 60 minutes at 30°C, quench the reaction with 50 mM EDTA to chelate Mg2+ and halt catalysis. Spot the mixture onto DE-81 positively charged filter paper. Rationale: The DE-81 paper strongly binds the elongated, negatively charged RNA backbone, while allowing unreacted free [α-33P]GTP to be washed away with 0.125 M Na2HPO4.

-

Quantification: Measure retained radioactivity via liquid scintillation counting to determine the IC50.

Conclusion

The 2'-C-ethynyladenosine scaffold represents a highly potent class of non-obligate chain terminators against the HCV NS5B polymerase. By exploiting the unique steric constraints of the polymerase active site, these analogs achieve low-nanomolar efficacy. However, the high fold-resistance conferred by the S282T mutation necessitates careful consideration in drug development, highlighting the importance of combination therapies and rigorous structural virology profiling.

References

- Source: Antiviral Research (nih.gov)

- Source: Proceedings of the National Academy of Sciences (pnas.org)

- Source: PLOS Pathogens (nih.gov)

Sources

Technical Deep Dive: The Delayed Chain Termination Mechanism of 2'-C-ethynyladenosine (EFdA)

Executive Summary

2'-C-ethynyladenosine (EFdA, Islatravir) represents a paradigm shift in antiretroviral nucleoside design. Unlike first-generation Nucleoside Reverse Transcriptase Inhibitors (NRTIs) such as Zidovudine (AZT) or Tenofovir (TDF), which function as obligate chain terminators due to the absence of a 3'-hydroxyl (3'-OH) group, EFdA retains this critical moiety.[1]

Its mechanism is defined as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI) .[1][2][3][4] While it can serve as an immediate chain terminator, its defining characteristic is Delayed Chain Termination (DCT) .[5] EFdA is incorporated into the nascent viral DNA, and because of the 3'-OH, it allows the addition of one subsequent nucleotide.[5] However, the unique 4'-ethynyl substitution locks the Reverse Transcriptase (RT) enzyme in a pre-translocation state, preventing the enzyme from sliding forward to accept the next dNTP.[2] This "molecular anchor" effect halts viral DNA synthesis with high potency and a high barrier to resistance.

Molecular Architecture & Binding Mode

The structural efficacy of EFdA is driven by two specific modifications to the adenosine scaffold:

-

3'-Hydroxyl Group (3'-OH): Mimics the natural substrate (dATP), allowing initial incorporation and preventing immediate excision by the RT's "primer unblocking" mechanisms.

-

4'-Ethynyl Group (4'-E): This is the functional warhead. Upon incorporation, this group occupies a conserved hydrophobic pocket in the RT active site (near residues M184, Y115, F160).

The "Translocation Anchor" Hypothesis

In a natural catalytic cycle, HIV-1 RT incorporates a nucleotide and then translocates the primer-template (P/T) duplex from the nucleotide-binding site (N-site , pre-translocation) to the primer-binding site (P-site , post-translocation).

EFdA disrupts this cycle. The 4'-ethynyl group interacts favorably with the hydrophobic pocket in the pre-translocation state but creates a steric clash if the enzyme attempts to translocate. This effectively "freezes" the complex, preventing the active site from clearing for the next incoming nucleotide.

The Mechanism of Delayed Chain Termination (DCT)[5]

The DCT mechanism is sequence-dependent but generally follows this kinetic pathway:

-

Incorporation: EFdA-TP binds to the RT-DNA complex with high affinity (

in the low nanomolar range) and is incorporated into the primer strand (Primer-EFdA). -

The "Trap" (Immediate vs. Delayed):

-

Scenario A (Immediate): The translocation block is so severe immediately after EFdA incorporation that no further nucleotides can bind.

-

Scenario B (Delayed): The 3'-OH allows the incorporation of one additional nucleotide (N+1).[2] The resulting complex (Primer-EFdA-dNMP) attempts to translocate.[1]

-

-

Terminal Blockade: The presence of the 4'-ethynyl group at the

position (penultimate) causes a severe steric clash with the "primer grip" region of the RT p66 subunit. The enzyme cannot slide forward; DNA synthesis is permanently arrested.

Visualization: The NRTTI Pathway

Figure 1: The dual pathway of EFdA inhibition. While it can act immediately, the "Delayed" pathway (Right) is unique to NRTTIs, allowing one base addition before the 4'-ethynyl group mechanically jams the enzyme's translocation machinery.

Experimental Validation Protocols

To confirm the DCT mechanism in your own lab, two primary assays are required: Single-Turnover Kinetics (to quantify incorporation) and Primer Extension Laddering (to visualize the delay).

Protocol A: Primer Extension "Laddering" Assay

This assay visualizes the specific stop sites on a polyacrylamide gel. A "delayed" terminator will show a band at position

Materials:

-

Enzyme: Recombinant HIV-1 RT (p66/p51 heterodimer).[6]

-

Template: 36-nt or 100-nt DNA template (sequence defined to allow EFdA incorporation at a specific site).

-

Primer: 5'-Cy5 or

P-labeled DNA primer (20-nt). -

Nucleotides: dNTP mix (100 µM) + EFdA-TP (varying concentrations).

Step-by-Step Workflow:

-

Annealing: Mix labeled primer and template in a 1:1.2 ratio in annealing buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat to 95°C for 5 min, then cool slowly to room temperature.

-

Enzyme Binding: Incubate 20 nM annealed P/T duplex with 20 nM HIV-1 RT in Reaction Buffer (50 mM Tris-HCl pH 7.8, 50 mM KCl, 6 mM MgCl

, 0.1 mg/mL BSA) for 10 min at 37°C. -

Reaction Initiation: Add equal volume of Start Mix containing dNTPs and EFdA-TP.

-

Control: dNTPs only (Full extension).

-

Test: dNTPs + EFdA-TP (Competitor mode).

-

-

Time Course: Quench aliquots at 15s, 30s, 1 min, 5 min, and 20 min.

-

Quenching: Stop reaction with 2 volumes of Loading Dye (95% formamide, 20 mM EDTA, 0.05% bromophenol blue).

-

Electrophoresis: Heat samples to 95°C for 3 min. Load onto a 15% denaturing polyacrylamide-urea gel. Run at 60W for 2 hours.

-

Analysis: Visualize via PhosphorImager.

-

Success Criteria: Observation of a dominant band at position

(incorporation) and a minor band at

-

Protocol B: Site-Specific Footprinting (Translocation State)

To prove the "Translocation Block," one must map the physical position of the enzyme on the DNA.

-

Complex Formation: Form the ternary complex (RT + Primer/Template + EFdA-TP).

-

Chemical Probing: Treat the complex with Fe-BABE (tethered to the enzyme) or hydroxyl radicals .

-

Logic:

-

If RT is in Pre-translocation (blocked by EFdA), the footprint will be shifted -1 nucleotide relative to a natural post-translocation complex.

-

The 4'-ethynyl group forces the complex to reside predominantly in the pre-translocation state, exposing specific backbone residues to cleavage that would otherwise be protected.

-

Comparative Data: EFdA vs. Standard NRTIs

The following table summarizes the kinetic superiority of EFdA, highlighting its higher affinity (

| Feature | EFdA (Islatravir) | AZT (Zidovudine) | TDF (Tenofovir) |

| Class | NRTTI (Translocation Inhibitor) | NRTI (Chain Terminator) | NtRTI (Chain Terminator) |

| 3'-Group | Hydroxyl (-OH) | Azido (-N | Missing (Acyclic) |

| Mechanism | Delayed Chain Termination | Immediate Chain Termination | Immediate Chain Termination |

| Translocation | Blocked (Locked in Pre-translocation) | Unaffected (until termination) | Unaffected (until termination) |

| Excision | Protected (Hard to excise) | Susceptible to ATP-mediated excision | Susceptible |

| Potency ( | 0.05 - 0.2 nM | 1 - 10 nM | 10 - 50 nM |

| Resistance | Retains activity against M184V | High resistance from TAMs | K65R confers resistance |

Experimental Workflow Diagram

Figure 2: Standardized workflow for validating Delayed Chain Termination via primer extension laddering.

References

-

Islatravir Health Professional Drug Record. NIH - HIV.gov. Available at: [Link]

-

Structural basis of HIV inhibition by translocation-defective RT inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA). PNAS (2016). Available at: [Link]

-

EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor. PMC (NIH). Available at: [Link]

-

Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor EFdA using pre-steady-state kinetics. Antiviral Research (2014). Available at: [Link]

-

Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile. PMC (NIH). Available at: [Link]

Sources

- 1. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doravirine/islatravir dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 4. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 5. pnas.org [pnas.org]

- 6. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]

The 2'-C-Ethynyl Pharmacophore: Structural Potency, Mechanism, and Toxicity in Nucleoside Analogs

Topic: Role of 2'-C-ethynyl group in nucleoside analog potency Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The introduction of a 2'-C-ethynyl group onto the ribose sugar of nucleoside analogs represents a high-risk, high-reward strategy in antiviral drug design. While often overshadowed by the clinical success of 2'-C-methyl analogs (e.g., Sofosbuvir) or 4'-ethynyl analogs (e.g., Islatravir), the 2'-C-ethynyl modification confers exceptional potency against Flaviviridae RNA polymerases (Dengue, HCV, Zika).

This guide analyzes the structural mechanics that drive this potency—specifically the modulation of sugar pucker and steric translocation blockade—and details the metabolic liabilities, particularly mitochondrial toxicity, that have historically hampered clinical translation. We use NITD008 as the primary case study to illustrate the delicate balance between viral inhibition and host safety.

Technical Note: Positional Distinctness

CRITICAL DISTINCTION: Do not confuse 2'-C-ethynyl analogs (the focus of this guide, e.g., NITD008 for RNA viruses) with 4'-C-ethynyl analogs (e.g., Islatravir/EFdA for HIV). While both utilize an ethynyl moiety, their mechanisms differ fundamentally:

2'-C-ethynyl: Forces North (C3'-endo) sugar pucker; acts as a non-obligate chain terminator for RdRp.

4'-C-ethynyl: Locks the 3'-OH in a specific conformation to prevent translocation via the "primer grip" mechanism in RT.

Structural Biology & Mechanism of Action

The potency of 2'-C-ethynyl nucleosides stems from their ability to mimic the natural substrate while introducing a "lethal" steric bulk that the viral polymerase cannot accommodate during the translocation step.

Sugar Pucker Modulation (The "North" Lock)

Viral RNA-dependent RNA polymerases (RdRps) preferentially bind nucleotides in the C3'-endo (North) conformation.

-

Natural State: Ribose sugars exist in a dynamic equilibrium between C2'-endo (South, DNA-like) and C3'-endo (North, RNA-like).

-

Effect of 2'-C-Ethynyl: The electronegativity and bulk of the ethynyl group at the 2' position create a gauche effect and steric pressure that heavily biases the sugar toward the C3'-endo (North) conformation.

-

Result: This pre-organizes the inhibitor for rapid capture by the RdRp active site, often resulting in a lower

(higher affinity) compared to the natural nucleotide.

Mechanism of Chain Termination

Unlike 3'-deoxy analogs (obligate chain terminators), 2'-C-ethynyl analogs retain the 3'-OH group. They function as Non-Obligate Chain Terminators .

-

Incorporation: The triphosphate form (2'-C-ethynyl-NTP) is incorporated into the nascent RNA chain.

-

Steric Clash: Upon incorporation, the bulky ethynyl group clashes with conserved residues in the polymerase active site (often the "gatekeeper" residues or the priming loop).

-

Translocation Block: The polymerase fails to translocate the template-primer complex to position

. The 3'-OH is present but chemically inaccessible for the next phosphodiester bond formation.

Figure 1: The kinetic pathway of 2'-C-ethynyl nucleoside inhibition, leading to non-obligate chain termination.

Case Study: NITD008 (7-deaza-2'-C-ethynyl-adenosine)[1]

NITD008 represents the archetype of the 2'-C-ethynyl class.[1] Developed for Dengue virus (DENV), it demonstrated picomolar potency but failed due to toxicity.

Efficacy Profile

-

Target: DENV NS5 Polymerase.[2]

-

Potency:

(DENV-2).[3][4] -

Spectrum: Broad activity against Flaviviridae (HCV, Zika, West Nile, Yellow Fever).[5][6][7]

-

SAR Insight: The 7-deaza modification was essential. Natural adenosine analogs are rapidly deaminated by Adenosine Deaminase (ADA) to inosine (inactive). The 7-deaza carbon prevents this enzymatic recognition, extending the plasma half-life.

The Toxicity Barrier

Despite efficacy, NITD008 caused severe side effects in preclinical species (dogs/rats) after 2 weeks of dosing.

-

Pathology: Gastrointestinal lesions, lymphoid depletion.

-

Cause: Mitochondrial Toxicity .[8][9] The human mitochondrial RNA polymerase (POLRMT) lacks the stringent steric discrimination found in nuclear polymerases. It inadvertently incorporates NITD008-TP into mitochondrial mRNA, leading to a halt in oxidative phosphorylation protein synthesis.

Experimental Protocols

To evaluate new 2'-C-ethynyl candidates, researchers must rigorously assess both mechanism and mitochondrial safety.

Protocol: Primer Extension Assay (Mechanism Validation)

Purpose: To determine if the analog causes immediate or delayed chain termination.

Reagents:

-

Recombinant Viral RdRp (e.g., DENV NS5).

-

RNA Template/Primer (labeled with

or fluorophore). -

NTP mix (minus the competing natural nucleotide).

-

Test Compound (TP form).[4]

Workflow:

-

Anneal: Mix template and primer (1:1 ratio) in annealing buffer; heat to 95°C and cool slowly.

-

Incubate: Combine RdRp (50 nM), Hybrid (100 nM), and Test Compound-TP (various concentrations).

-

Initiate: Add

to start the reaction. Incubate at 30°C for 10-60 mins. -

Quench: Add EDTA/Formamide loading dye.

-

Analyze: Resolve products on 20% denaturing PAGE-Urea gel.

-

Interpret:

-

Band at

: Immediate terminator.[2] -

Band at

to -

Full length: No inhibition.

-

Protocol: Mitochondrial Toxicity (Glu/Gal Switch Assay)

Purpose: To distinguish between general cytotoxicity and specific mitochondrial toxicity.

Principle: Cells grown in Glucose utilize glycolysis (mitochondria independent). Cells grown in Galactose are forced to rely on Oxidative Phosphorylation (mitochondria dependent). A "mitotoxic" drug will be significantly more toxic in Galactose.

Step-by-Step:

-

Seed Cells: Use HepG2 cells. Plate two identical sets in 96-well plates.

-

Set A: High Glucose medium (25 mM).

-

Set B: Galactose medium (10 mM Galactose, Glucose-free).

-

-

Treat: Add serial dilutions of the 2'-C-ethynyl analog. Include Antimycin A (mitotoxic control) and Chloramphenicol .

-

Incubate: Culture for 3-5 days (mitochondrial turnover takes time).

-

Readout: Measure cell viability (ATP assay or MTT).

-

Calculation:

-

Interpretation: MSI > 3 indicates mitochondrial toxicity.

-

Synthesis Strategy (General Route)

Synthesizing 2'-C-ethynyl nucleosides is synthetically demanding due to the quaternary center at C2'.

Key Steps:

-

Starting Material: 1,3,5-O-protected ribose or a suitable nucleoside intermediate (if late-stage functionalization).

-

Oxidation: Oxidize the 2'-OH to a 2'-ketone (using Dess-Martin Periodinane).

-

Ethynylation: Stereoselective addition of the ethynyl group.

-

Reagent: Ethynylmagnesium bromide or Lithium acetylide.

-

Condition: Low temperature (-78°C) to favor the

-face attack (yielding the desired

-

-

Glycosylation: Coupling with the nucleobase (e.g., 7-deaza-adenine) using Vorbrüggen conditions (BSA, TMSOTf).

Figure 2: Simplified synthetic route focusing on the critical ethynylation step.

Data Summary: Potency vs. Toxicity[5][7]

| Compound | Modification | Target Virus | Potency ( | Mitochondrial Toxicity | Status |

| NITD008 | 2'-C-ethynyl, 7-deaza | Dengue (DENV-2) | 0.64 | High (Pol | Discontinued |

| Sofosbuvir | 2'-C-methyl, 2'-F | HCV | 0.01 - 0.1 | Low | FDA Approved |

| Balapiravir | 4'-azido | HCV / Dengue | 1 - 2 | High | Discontinued |

| Islatravir | 4'-ethynyl, 2-F | HIV | 0.0005 | Low | Phase III |

References

-

Yin, Z., et al. (2009). "An adenosine nucleoside inhibitor of dengue virus."[2][4][5] Proceedings of the National Academy of Sciences, 106(48), 20435-20439. Link

-

Sofia, M. J., et al. (2012). "Discovery of a

-d-2'-deoxy-2'- -

Arnold, E., et al. (2012). "Molecular basis for 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) inhibition of HIV-1 reverse transcriptase." Journal of Biological Chemistry. Link

-

Feng, J. Y., et al. (2016). "Transport, activation, and antiviral efficacy of 7-deaza-2'-C-methyladenosine and 7-deaza-2'-C-ethynyladenosine." Antimicrobial Agents and Chemotherapy.[6] Link

-

Niyomrattanakit, P., et al. (2010). "Inhibition of Dengue Virus Polymerase by Blocking the RNA Tunnel." Journal of Virology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. NS5-targeting nucleoside analogs inhibit dengue virus and other flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Adenosine Analogue NITD008 has Potent Antiviral Activity against Human and Animal Caliciviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial toxicity of NRTI antiviral drugs: an integrated cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

2'-C-ethynyladenosine metabolic activation pathway in host cells

An In-Depth Technical Guide to the Metabolic Activation of 2'-C-ethynyladenosine (EdA) in Host Cells

Abstract